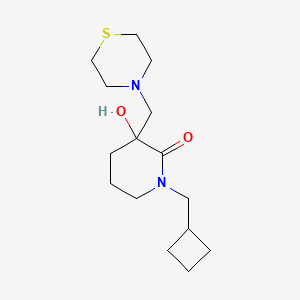
1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and has the potential to be developed into a drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult to obtain large quantities of this compound for research purposes.
Future Directions
There are several future directions for the research of 1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone. One direction is to further investigate the mechanism of action of this compound. This can help to better understand how this compound exerts its therapeutic effects and can lead to the development of more potent and selective compounds. Another direction is to investigate the potential of this compound to treat other diseases such as viral infections and autoimmune disorders. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis method of 1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone involves a series of chemical reactions. The starting material for this synthesis is 1-cyclobutyl-3-hydroxy-2-methylpyridin-4(1H)-one. This compound is reacted with 4-(chloromethyl)thiomorpholine hydrochloride to form 1-cyclobutyl-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-methylpyridin-4(1H)-one. This intermediate compound is then reacted with piperidine to form the final product, this compound.
Scientific Research Applications
1-(cyclobutylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-14-15(19,12-16-7-9-20-10-8-16)5-2-6-17(14)11-13-3-1-4-13/h13,19H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDIVAQDUAYNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)
![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)

![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6013516.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
